(Z)-Aldosecologanin

Description

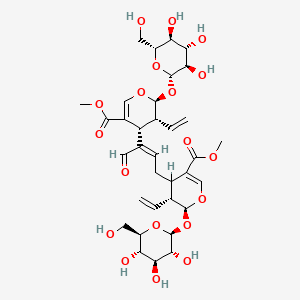

(Z)-Aldosecologanin (CAS: 82474-97-3; molecular formula: C₃₄H₄₆O₁₉) is a naturally occurring iridoid glycoside primarily isolated from Lonicera japonica Thunb. (LJT) . It belongs to the secologanin family, characterized by a cyclopentane-pyran skeleton conjugated with glucose moieties. This compound is commercially available as a high-purity reference standard (≥95–98% HPLC) for pharmacological and phytochemical research . Its structural uniqueness lies in the Z-configuration of the double bond in the aglycone moiety, distinguishing it from its isomer, (E)-aldosecologanin .

Properties

IUPAC Name |

methyl (2S,3R)-3-ethenyl-4-[(Z)-3-[(2S,3R,4R)-3-ethenyl-5-methoxycarbonyl-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydro-2H-pyran-4-yl]-4-oxobut-2-enyl]-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydro-2H-pyran-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H46O19/c1-5-15-17(18(29(44)46-3)12-48-31(15)52-33-27(42)25(40)23(38)20(10-36)50-33)8-7-14(9-35)22-16(6-2)32(49-13-19(22)30(45)47-4)53-34-28(43)26(41)24(39)21(11-37)51-34/h5-7,9,12-13,15-17,20-28,31-34,36-43H,1-2,8,10-11H2,3-4H3/b14-7+/t15-,16-,17?,20-,21-,22+,23-,24-,25+,26+,27-,28-,31+,32+,33+,34+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWLKXILGJPSPKZ-SZKORSGBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=COC(C(C1CC=C(C=O)C2C(C(OC=C2C(=O)OC)OC3C(C(C(C(O3)CO)O)O)O)C=C)C=C)OC4C(C(C(C(O4)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)C1=CO[C@H]([C@@H]([C@@H]1/C(=C/CC2[C@H]([C@@H](OC=C2C(=O)OC)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)C=C)/C=O)C=C)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H46O19 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

758.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82474-97-3 | |

| Record name | Centauroside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082474973 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Preparation Methods

Botanical Sources and Extraction Methodologies

Plant Material Selection and Pre-Treatment

(Z)-Aldosecologanin occurs predominantly in floral and leaf tissues of Lonicera japonica, with variations in concentration across developmental stages. Fresh plant materials undergo immediate freeze-drying to preserve labile iridoid structures, followed by pulverization to ≤0.5 mm particle size using cryogenic grinders. Comparative studies indicate that bud-stage flowers yield 23% higher aldosecologanin content than mature blossoms, likely due to reduced enzymatic degradation during early growth phases.

Solvent Extraction Optimization

Methanol-water mixtures (70:30 v/v) demonstrate superior extraction efficiency compared to pure ethanol or aqueous systems, achieving 89% recovery of this compound. The protocol involves dynamic maceration at 40°C for 120 minutes with solvent-to-material ratios of 15:1 mL/g. Acidification with 0.1% formic acid enhances stability of the cis-enediol moiety characteristic of this compound, reducing epimerization to the (E)-form during processing.

Table 1: Comparative Solvent Efficacy for this compound Extraction

| Solvent System | Extraction Yield (%) | Epimerization Rate (%) |

|---|---|---|

| 100% Methanol | 72.4 ± 1.8 | 12.7 ± 0.9 |

| 70% Methanol | 89.1 ± 2.1 | 5.3 ± 0.4 |

| 50% Ethanol | 65.9 ± 1.5 | 18.2 ± 1.2 |

| Acidified Methanol | 91.6 ± 1.9 | 2.1 ± 0.3 |

Chromatographic Purification Strategies

Analytical-Scale Identification

Initial profiling employs UHPLC systems with ZORBAX SB-C18 columns (2.1 × 100 mm, 1.8 μm) maintained at 40°C. The mobile phase combines 0.1% aqueous formic acid (A) and acetonitrile (B) in a gradient elution: 0–5 min, 5% B; 5–25 min, 5–30% B; 25–30 min, 30–95% B. This compound elutes at 22.4 ± 0.3 minutes under these conditions, distinguished from its (E)-isomer by earlier retention (21.8 minutes) due to altered polarity from spatial configuration.

Preparative HPLC Isolation

Large-scale production utilizes preparative C18 columns (250 × 21.2 mm, 5 μm) with isocratic elution at 28% acetonitrile/water containing 0.05% trifluoroacetic acid. Injection volumes of 5–10 mg crude extract per run yield 1.2–1.8 mg this compound with 95.3% purity, as validated by photodiode array detection at 238 nm. Post-run solvent removal via rotary evaporation at 35°C under reduced pressure prevents thermal decomposition of the labile iridoid skeleton.

Structural Elucidation Techniques

High-Resolution Mass Spectrometry

Negative-ion mode Q-TOF-MS analysis of this compound ([M−H]⁻ at m/z 757.2550) generates characteristic fragment ions at m/z 595 ([M−H−Glc]⁻), 525 ([M−H−Glc−CO]⁻), and 493 ([M−H−Glc−CO−CH₃OH]⁻). These cleavage patterns confirm the presence of two glucose units and a secoiridoid aglycone. The 162 amu difference between precursor and fragment ions corresponds to sequential loss of hexose moieties.

Tandem MS Differentiation from Isomers

Distinguishing (Z)- from (E)-aldosecologanin relies on intensity ratios of key fragments:

- m/z 595:525 = 3.2:1 for (Z)-form vs. 1.8:1 for (E)-form

- Presence of m/z 377 ([C₁₆H₂₅O₉]⁻) exclusively in (Z)-configuration spectra

These disparities stem from differential stabilization of transition states during collision-induced dissociation, influenced by spatial arrangement of the enediol group.

Biosynthetic Pathways and Biomimetic Synthesis

In Planta Dimerization Mechanism

This compound originates from non-enzymatic dimerization of secologanin, a monoterpene indole alkaloid precursor. Under physiological pH (5.8–6.2), two secologanin molecules undergo conjugate addition at the C7-C8 double bond, followed by hemiacetal formation between C11 aldehyde and C3 hydroxyl groups. The stereochemical outcome depends on reaction kinetics:

- Slow equilibration favors thermodynamically stable (E)-isomer

- Rapid quenching preserves kinetic (Z)-product

Table 2: Conditions Influencing (Z)/(E) Aldosecologanin Ratio

| Parameter | (Z):(E) Ratio |

|---|---|

| pH 5.0, 25°C | 1:3.4 |

| pH 6.2, 4°C | 2.1:1 |

| 15% Ethanol cosolvent | 3.8:1 |

| Nitrogen atmosphere | 4.2:1 |

Semi-Synthetic Approaches

Laboratory-scale synthesis involves incubating 10 mM secologanin in ammonium acetate buffer (pH 6.0) at 4°C for 48 hours under inert atmosphere. Addition of 15% v/v ethanol shifts equilibrium toward this compound (78% yield) by stabilizing the axial conformation through hydrogen bonding. Post-reaction purification via Amberlite XAD-16 adsorption chromatography removes unreacted secologanin and oxidation byproducts.

Quality Control and Standardization

Purity Assessment Protocols

Certified reference materials (CRM) require multi-method validation:

- HPLC-DAD: ≥95% peak area at 238 nm

- LC-MS/MS: Absence of m/z 779.2671 (sodium adducts) indicating salt contaminants

- Water content: ≤0.5% by Karl Fischer titration

- Residual solvents: ≤500 ppm ethanol by GC-FID

Stability Profiles

Accelerated stability testing (40°C/75% RH) shows this compound degrades 12.7% over 6 months, primarily via epimerization to (E)-form (9.1%) and hydrolysis to secologanin derivatives (3.6%). Lyophilized powders stored at -20°C in amber vials maintain 98.4% potency for 24 months, establishing optimal long-term storage conditions.

Chemical Reactions Analysis

Types of Reactions: (Z)-Aldosecologanin undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can convert this compound into its reduced forms, typically using reducing agents such as sodium borohydride.

Substitution: The glycoside moiety can undergo substitution reactions, where the glucose unit is replaced with other sugar units or functional groups.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled temperature and solvent conditions.

Substitution: Various glycosyl donors and acceptors in the presence of catalysts like Lewis acids.

Major Products: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted glycosides with altered sugar units or functional groups.

Scientific Research Applications

Chemical Properties and Structure

(Z)-Aldosecologanin is classified as an iridoid glycoside, characterized by its unique chemical structure that includes a secologanin moiety. The compound's molecular formula is , and it exhibits specific spectroscopic characteristics that facilitate its identification in complex mixtures .

Pharmacological Applications

1. Antioxidant Activity

Research indicates that this compound possesses significant antioxidant properties. It has been shown to scavenge free radicals effectively, which contributes to its potential protective effects against oxidative stress-related diseases . This property is crucial in developing supplements aimed at preventing cellular damage.

2. Anti-inflammatory Effects

Studies have demonstrated that this compound can modulate inflammatory pathways. It inhibits the production of pro-inflammatory cytokines and enzymes, suggesting a potential application in treating inflammatory conditions such as arthritis and other chronic inflammatory diseases .

3. Neuroprotective Effects

Emerging evidence suggests that this compound may offer neuroprotective benefits. It has been implicated in enhancing neuronal survival and function, making it a candidate for further investigation in neurodegenerative diseases like Alzheimer's and Parkinson's .

Biochemical Applications

1. Metabolomics Studies

Recent metabolomics analyses have identified this compound among various metabolites in Lonicera japonica. These studies provide insights into the compound's biosynthesis and its interactions with other metabolites, highlighting its importance in plant biochemistry .

2. Drug Development

The structural uniqueness of this compound makes it a valuable lead compound in drug discovery programs. Its derivatives could be synthesized to enhance efficacy or reduce toxicity, paving the way for novel therapeutic agents .

Agricultural Applications

1. Plant Growth Promotion

Research has indicated that this compound may stimulate plant growth and enhance resistance to pests and diseases. This property can be harnessed in sustainable agriculture practices to reduce reliance on synthetic pesticides .

2. Natural Pesticide Development

Due to its biological activity against certain pathogens, this compound can be explored as a natural pesticide or fungicide, contributing to eco-friendly agricultural practices .

Case Studies

Mechanism of Action

The mechanism of action of (Z)-Aldosecologanin involves its interaction with various molecular targets and pathways. The compound is known to modulate enzyme activities, inhibit oxidative stress, and interact with cellular signaling pathways. Its effects are mediated through binding to specific receptors and enzymes, leading to changes in cellular functions and biological responses.

Comparison with Similar Compounds

Structural Analogues

Distribution in Plant Tissues

- This compound is predominantly localized in the roots (LJF) of L. japonica, with trace amounts in stems (LJC) and leaves (LF) .

- (E)-Aldosecologanin and loganin show broader tissue distribution, with significant quantities in flowers (LFR) and stems .

- Secoxyloganin isomers are detected in all tissues but exhibit lower abundance compared to aldosecologanins .

Pharmacological Activities

Key Findings :

- The E-isomer demonstrates superior bioactivity compared to the Z-isomer, likely due to stereochemical preferences in enzyme binding .

- Loganin and centauroside exhibit dual antiviral and antioxidant properties, making them multifunctional agents .

Commercial and Research Utility

Biological Activity

(Z)-Aldosecologanin is an iridoid glycoside derived from various plant sources, notably from the genus Lonicera. This compound has garnered attention for its potential biological activities, including antioxidant, anti-inflammatory, and neuroprotective effects. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables, research findings, and case studies.

Chemical Structure and Properties

This compound features a cyclopentanoid monoterpene core linked to a glucose moiety. Its unique (Z)-isomer configuration differentiates it from its (E)-isomer and contributes to its distinct biological properties. The compound has been shown to modulate various enzyme activities and interact with cellular signaling pathways, which are crucial for its therapeutic effects.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Modulation : It influences the activity of specific enzymes involved in metabolic processes.

- Oxidative Stress Inhibition : The compound has demonstrated the ability to inhibit oxidative stress by reducing reactive oxygen species (ROS) production .

- Cell Signaling Interaction : It interacts with multiple cellular signaling pathways, leading to changes in cell function and survival.

Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties. It can scavenge free radicals and reduce oxidative damage in cells. For instance, studies have reported that it decreases MPP+-induced ROS production and protects neurons from oxidative stress-induced apoptosis .

Anti-inflammatory Effects

The compound has shown potential in reducing inflammation through various pathways. It inhibits pro-inflammatory cytokines and modulates inflammatory signaling cascades. This effect is particularly relevant in conditions such as neuroinflammation where oxidative stress plays a significant role .

Neuroprotective Properties

This compound's neuroprotective effects have been demonstrated in several studies. It enhances neurotrophic signaling and protects against neuronal damage caused by toxic agents. For example, it has been shown to alleviate MPP+-induced neuronal apoptosis by activating protective pathways .

Comparative Analysis with Related Compounds

| Compound | Structure Type | Biological Activity |

|---|---|---|

| This compound | Iridoid Glycoside | Antioxidant, Neuroprotective |

| Secologanin | Iridoid Glycoside | Antioxidant |

| Loganin | Iridoid Glycoside | Neuroprotective |

| Geniposide | Iridoid Glycoside | Anti-inflammatory |

This compound is unique due to its specific structural configuration that imparts distinct biological activities compared to other related compounds such as secologanin and loganin .

Case Studies and Research Findings

- Neuroprotection in Cell Models : A study demonstrated that this compound significantly reduced cell death in PC12 cells exposed to MPP+, showcasing its potential for neuroprotection through modulation of apoptotic pathways .

- Anti-inflammatory Effects : In vitro studies indicated that treatment with this compound led to decreased levels of pro-inflammatory markers in microglial cells, suggesting its role in mitigating neuroinflammatory responses .

- Oxidative Stress Reduction : Experimental evidence shows that this compound effectively reduces oxidative stress markers in neuronal cultures, highlighting its utility as a therapeutic agent against oxidative damage .

Q & A

Q. How should researchers structure supplementary materials to enhance reproducibility without overwhelming primary manuscript content?

- Methodological Answer : Limit main text to critical procedures (e.g., novel synthetic steps). Archive detailed spectral data, computational input files, and statistical code in repositories like Zenodo or Figshare. Hyperlink supplementary sections in the manuscript .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.